molecular formula C8H9N5OS B8348348 2-Acetamido-6-methylthiopurine

2-Acetamido-6-methylthiopurine

Cat. No.: B8348348
M. Wt: 223.26 g/mol
InChI Key: GLKYXUGDPJUJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamido-6-methylthiopurine is a purine derivative characterized by an acetamido (-NHCOCH₃) substituent at position 2 and a methylthio (-SCH₃) group at position 6 of the purine ring. Purine derivatives are widely studied for their roles in nucleic acid metabolism, chemotherapeutic applications, and immunosuppressive activity. The acetamido group may enhance solubility and stability compared to unmodified thiopurines, while the methylthio group could influence enzymatic interactions, such as phosphorylation or methylation pathways .

Properties

Molecular Formula

C8H9N5OS

Molecular Weight

223.26 g/mol

IUPAC Name

N-(6-methylsulfanyl-7H-purin-2-yl)acetamide

InChI

InChI=1S/C8H9N5OS/c1-4(14)11-8-12-6-5(9-3-10-6)7(13-8)15-2/h3H,1-2H3,(H2,9,10,11,12,13,14)

InChI Key

GLKYXUGDPJUJLA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C(=N1)SC)NC=N2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Position 2 Substituent Position 6 Substituent Key Properties References
2-Acetamido-6-methylthiopurine Acetamido (-NHCOCH₃) Methylthio (-SCH₃) Hypothesized improved stability; potential prodrug requiring phosphorylation Inferred
6-Mercaptopurine (6-MP) -H Thiol (-SH) Anticancer/immunosuppressive; metabolized to thioguanine nucleotides
2-Acetamido-6-chloropurine Acetamido (-NHCOCH₃) Chloro (-Cl) Reactive halogen group; used in nucleoside synthesis (e.g., glucal coupling)
9-Methylthiamiprine Amino (-NH₂) Methylnitroimidazole-thio Antibacterial/antiparasitic; nitroimidazole moiety enhances redox activity

Key Observations :

  • Stability: The acetamido group at position 2 may confer resistance to deamination compared to amino-substituted analogs like 9-Methylthiamiprine .

Metabolic Pathways and Enzymatic Interactions

Phosphorylation and Activation

  • 6-Methylthiopurine Ribonucleoside: and highlight that methylthiopurines are phosphorylated by adenosine kinase, a critical step for cytotoxicity. Resistance arises from loss of this enzyme, suggesting 2-Acetamido-6-methylthiopurine may share similar activation dependencies .
  • Methylation via S-Adenosylmethionine (SAM): Nonenzymatic methylation of 6-MP derivatives by SAM () implies that 2-Acetamido-6-methylthiopurine could undergo further modifications, altering its pharmacological profile.

Toxicity and Detoxification

  • Thiopurine S-Methyltransferase (TPMT) : Polymorphisms in TPMT, which methylates thiopurines, are linked to toxicity in drugs like 6-MP . The methylthio group in 2-Acetamido-6-methylthiopurine may bypass TPMT-mediated detoxification, altering its safety profile compared to 6-MP.

Pharmacological Activity

  • Antimetabolite Activity: Analogous to 6-MP, 2-Acetamido-6-methylthiopurine may inhibit purine biosynthesis enzymes like phosphoribosyl pyrophosphate amidotransferase, critical for de novo nucleotide synthesis .
  • Prodrug Potential: The acetamido group could act as a prodrug moiety, requiring hydrolysis for activation, as seen in other acetamido-substituted purines .

Data Tables

Table 2: Physicochemical Properties

Property 2-Acetamido-6-methylthiopurine 6-MP 2-Acetamido-6-chloropurine
Molecular Weight (g/mol) ~225 (estimated) 152.2 213.6
Solubility Likely polar (acetamido) Poor in water Low (chloro substituent)
LogP ~0.5 (predicted) -0.64 ~1.2

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